Tris(4-chlorophenyl)phosphine

Catalog No.
S703628
CAS No.
1159-54-2
M.F
C18H12Cl3P
M. Wt
365.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-chlorophenyl)phosphine

CAS Number

1159-54-2

Product Name

Tris(4-chlorophenyl)phosphine

IUPAC Name

tris(4-chlorophenyl)phosphane

Molecular Formula

C18H12Cl3P

Molecular Weight

365.6 g/mol

InChI

InChI=1S/C18H12Cl3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H

InChI Key

IQKSLJOIKWOGIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Tris(4-chlorophenyl)phosphine is a phosphine compound characterized by the presence of three 4-chlorophenyl groups attached to a phosphorus atom. Its molecular formula is C₁₈H₁₂Cl₃P, and it has a molecular weight of 365.62 g/mol. The compound appears as a white to pale yellow crystalline powder with a melting point ranging from 96°C to 103°C . It is known for its role as a ligand in various

Tris(4-chlorophenyl)phosphine is a suspected skin, eye, and respiratory irritant []. It is also classified as harmful if swallowed []. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Further Considerations

  • Mechanism of Action: Tris(4-chlorophenyl)phosphine acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a transition metal center. This facilitates the activation of the organic substrates involved in the cross-coupling reactions.

Applications in Cross-Coupling Reactions

Tris(4-chlorophenyl)phosphine demonstrates versatility in numerous cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu) using a palladium catalyst. Tris(4-chlorophenyl)phosphine serves as a ligand for the palladium catalyst, facilitating the reaction.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between organoboron compounds (R-Bpin) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can again act as a ligand for the palladium catalyst in this reaction.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin compounds (R-SnR'3) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can also function as a ligand for the palladium catalyst in Stille couplings.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes (RC≡CH) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can act as a ligand for the palladium catalyst in Sonogashira couplings as well.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds (R-ZnX) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium or nickel catalyst. While less common than the aforementioned reactions, tris(4-chlorophenyl)phosphine can also be employed as a ligand in some Negishi couplings.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can act as a ligand for the palladium catalyst in Heck couplings as well.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes (R-SiR'3) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can also function as a ligand for the palladium catalyst in Hiyama couplings.
, primarily involving metal complexes. It can act as a reducing agent and is often utilized in palladium-catalyzed reactions. The compound can form complexes with transition metals, enhancing their catalytic properties . Notably, it has been observed to engage in:

  • Coordination Reactions: Binding with metals to form stable complexes.
  • Reduction Reactions: Serving as a reducing agent in organic synthesis.
  • Catalytic Reactions: Facilitating various organic transformations through metal catalysis.

Tris(4-chlorophenyl)phosphine can be synthesized through several methods, including:

  • Phosphination Reactions: Reacting phosphorus trichloride with 4-chlorobenzene in the presence of a base.
  • Reductive Phosphination: Using phosphine oxides or chlorides with 4-chlorobenzene under reducing conditions.
  • Direct Alkylation: Alkylating phosphorus compounds with chlorinated aromatic compounds.

These methods allow for the efficient production of Tris(4-chlorophenyl)phosphine in laboratory settings.

Tris(4-chlorophenyl)phosphine is utilized in various applications, including:

  • Catalysis: Used as a ligand in metal-catalyzed reactions, particularly in cross-coupling reactions.
  • Organic Synthesis: Acts as a reagent in the synthesis of complex organic molecules.
  • Material Science: Investigated for its potential use in developing new materials and polymers.

Interaction studies involving Tris(4-chlorophenyl)phosphine focus on its behavior as a ligand in coordination complexes. It has been shown to interact favorably with various transition metals, influencing the stability and reactivity of the resulting complexes. Research indicates that these interactions can enhance catalytic activity and selectivity in organic transformations .

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1159-54-2

Wikipedia

Tri(4-chlorophenyl)phosphine

Dates

Modify: 2023-08-15

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